molecular formula C24H21F2NO3 B589577 (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide CAS No. 1296129-15-1

(2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide

Cat. No. B589577
M. Wt: 409.433
InChI Key: IBDXWUJVRNPFPE-VJBWXMMDSA-N
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Description

“(2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide” is a synthetic lipid-lowering agent that is used to reduce the levels of triglycerides in the blood . It has a molecular weight of 409.43 .


Molecular Structure Analysis

The linear formula of this compound is C24H21F2NO3 . The InChI code is 1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22+,23+/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Bioactive Heterocyclic Compound Applications

Coumarins, including derivatives like (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide, are significant natural compounds with wide applications in pharmaceutical, perfumery, and agrochemical industries. Particularly, hydroxycoumarins exhibit numerous chemical, photochemical, and biological properties, making them valuable in diverse biological fields such as genetics, pharmacology, and microbiology. Hydroxycoumarins like 3-hydroxycoumarin have shown significant importance due to their extensive chemical and biological properties (Yoda, 2020).

Environmental Pollutant Impact on Male Fertility

Plastics contain chemicals like (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide, which act as endocrine disruptors (EDs). EDs are known to interfere with the physiologic function of endogenous hormones, impacting reproductive organs especially during puberty. Studies suggest that these EDs predominantly cause germ cell sloughing, blood-testis-barrier disruption, and germ cell apoptosis in developing testes (Lagos-Cabré & Moreno, 2012).

Antitumor Properties in Heterocyclic Compounds

Derivatives of (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide, such as imidazole derivatives, exhibit significant antitumor activity. Structures like bis(2-chloroethyl)amino derivatives of imidazole, and benzimidazole are under continuous exploration for their potential as new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).

Polymer Degradation

Compounds like (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide are effective in degrading polymers such as polyurethanes, polycarbonates, and polyamides. The degradation products, particularly those with phosphorus-containing moieties, introduce fire retardant properties and can be reused as reactive intermediates for further applications, showcasing the compound's potential in waste management and material recycling (Mitova et al., 2013).

properties

IUPAC Name

(2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDXWUJVRNPFPE-VJBWXMMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]([C@@H]1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747778
Record name (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide

CAS RN

1296129-15-1
Record name (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-3-carboxamide, N,6-bis(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-, (2R,3R,6S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6T337VHP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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